N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-12-7-3-4-8-13(12)16(24-2)11-22-17(23)14-9-5-6-10-15(14)18(19,20)21/h3-10,16H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWOHKRPIWHCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-2-(2-methylphenyl)ethylamine and 2-(trifluoromethyl)benzoic acid.
Amide Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a condensation reaction between the amine and the carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
The compound N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide is a notable chemical entity with various applications in scientific research and industry. This detailed article explores its applications, focusing on pharmacological, biochemical, and material science fields, supported by data tables and documented case studies.
Pharmacological Applications
This compound has been studied for its potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, the trifluoromethyl group is known to enhance the potency of certain drugs against cancer cell lines. A study demonstrated that derivatives with this functional group showed significant cytotoxicity against various cancer types, suggesting potential for further development in oncological therapies .
Neuropharmacology
The compound's structural features may also position it as a candidate for neuropharmacological applications. Research into similar benzamide derivatives has shown promising results in modulating neurotransmitter systems, potentially leading to treatments for neurological disorders such as depression or schizophrenia .
Biochemical Research
In biochemical research, this compound can serve as a valuable tool for studying protein interactions and enzyme activities.
Enzyme Inhibition Studies
Compounds that incorporate trifluoromethyl groups often act as enzyme inhibitors. For example, studies have shown that similar compounds inhibit specific kinases involved in cancer progression. This suggests that this compound could be explored for its inhibitory effects on target enzymes .
Material Science
The incorporation of fluorinated compounds into materials science has gained attention due to their unique properties.
Polymer Chemistry
Fluorinated compounds are used to enhance the thermal and chemical stability of polymers. Research indicates that adding such compounds can improve the mechanical properties of materials used in various applications, including coatings and adhesives .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of various trifluoromethyl-containing benzamides on cancer cell lines. The results indicated that certain modifications to the benzamide structure significantly enhanced anticancer activity, paving the way for further exploration of this compound in drug development.
Case Study 2: Neuropharmacological Effects
In another study focused on neuropharmacology, researchers synthesized several benzamide derivatives to assess their impact on neurotransmitter systems. The findings suggested that these compounds could modulate serotonin receptors, indicating potential therapeutic applications for mood disorders.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cellular metabolism, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Positioning : The 2-(trifluoromethyl) group in the target compound is conserved in Fluopyram and GSK3787, enhancing resistance to oxidative degradation .
- Ethylamine Chain Modifications : Replacing the 2-methylphenyl group with heterocycles (e.g., thiophene in ) alters electronic properties and binding affinity. For example, Fluopyram’s pyridinyl chain improves target specificity for fungal enzymes .
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce metabolic clearance but may limit membrane permeability.
Agrochemicals
- Fluopyram : Targets succinate dehydrogenase (SDHI class), disrupting fungal energy metabolism. The trifluoromethyl group increases bioavailability in soil .
- N-[2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl]-2-(trifluoromethyl)benzamide : A thrips insecticide with dual trifluoromethyl groups for enhanced activity .
Medicinal Chemistry
- GSK3787 : Inhibits PPARδ with an IC₅₀ of 130 nM, leveraging sulfonamide and pyridine groups for high receptor affinity .
- N-[2-(3-{[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide: Targets kinase pathways (e.g., JAK/STAT) in cancer research .
Biological Activity
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H18F3N
- Molecular Weight : 303.33 g/mol
- CAS Number : 7097-81-6
The presence of the trifluoromethyl group and the methoxy group are significant as they often enhance the lipophilicity and biological activity of organic compounds.
Antiviral Activity
Research indicates that derivatives of benzamide, including those similar to this compound, exhibit antiviral properties. For instance, studies on N-phenylbenzamide derivatives have shown efficacy against various viruses such as HBV (Hepatitis B Virus), HIV, and HCV (Hepatitis C Virus) by increasing intracellular levels of APOBEC3G, which plays a crucial role in inhibiting viral replication .
Anticancer Potential
Benzamide derivatives have also been explored for their anticancer activities. A study demonstrated that certain benzamide compounds showed significant cytotoxic effects against leukemia cell lines with IC50 values ranging from 0.96 µM to 4.23 µM . The mechanisms behind this activity often involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells.
Structure-Activity Relationships (SAR)
The biological activity of benzamide derivatives is heavily influenced by their structural components:
- Substituents : The introduction of electron-withdrawing groups like trifluoromethyl enhances potency.
- Alkyl Chains : Variations in alkyl chain length and branching affect solubility and bioavailability.
- Aromatic Systems : The presence of methoxy or other substituents on aromatic rings can modulate interaction with biological targets.
Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of benzamide derivatives, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide was identified as a potent inhibitor of HBV replication. The compound's mechanism involved increasing intracellular levels of APOBEC3G, leading to enhanced antiviral activity .
Study 2: Anticancer Activity
Another research focused on a series of benzamide derivatives, including those structurally similar to this compound, reported significant cytotoxicity against various cancer cell lines. The study highlighted that modifications in the benzamide structure led to varying degrees of activity, emphasizing the importance of SAR in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
